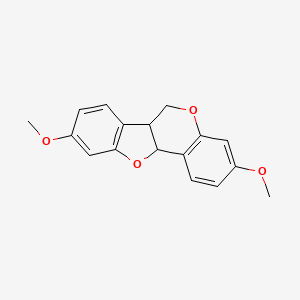

3,9-Dimethoxypterocarpan

Description

Contextualization within Isoflavonoid (B1168493) Chemistry and Biology

Pterocarpans are a major subgroup of isoflavonoids, a class of phenolic compounds predominantly found in the plant kingdom, especially within the Fabaceae (legume) family. wikipedia.orgbohrium.com Isoflavonoids themselves are derivatives of the flavonoid biosynthetic pathway and are characterized by a 3-phenylchroman skeleton, which distinguishes them from flavonoids that possess a 2-phenylchroman backbone. wikipedia.orgfrontiersin.org

Pterocarpans are the second-largest group of naturally occurring isoflavonoids and are defined by their unique tetracyclic ring system, described as a benzo-pyrano-furano-benzene structure. wikipedia.orgbohrium.comnih.gov This core structure, 6H- ontosight.aibenzofuro[3,2-c]chromene, is formed by the coupling of the B-ring of an isoflavone (B191592) precursor to the 4-position. wikipedia.org This structural arrangement results in two chiral centers, leading to different stereoisomers. bohrium.com

In the biological realm, many pterocarpans function as phytoalexins, which are antimicrobial compounds produced by plants as a defense mechanism in response to pathogen attacks or other stressors. bohrium.comnih.gov Their biosynthesis from isoflavone precursors is a key part of the plant's defense strategy. ontosight.ai The diverse biological activities of pterocarpans are a direct result of their complex chemical structures and the varied substitutions on their core skeleton. bohrium.comontosight.ai

Significance of Pterocarpans in Natural Product Research

The significance of pterocarpans in natural product research stems from their wide array of potent biological activities. nih.gov These compounds are not only crucial for plant defense but have also shown potential for various pharmacological applications. mdpi.com Researchers have been drawn to pterocarpans due to their demonstrated efficacy as antimicrobial, antifungal, and antiviral agents. bohrium.comresearchgate.net

Beyond their antimicrobial properties, pterocarpans have attracted considerable attention for their potential as anticancer agents, showing activity against a range of cancer cell lines including breast, leukemia, and colon cancer. nih.gov Their biological profile also includes anti-inflammatory, antimalarial, insect antifeedant, and antioxidant activities. bohrium.comnih.gov Furthermore, some pterocarpans have been found to inhibit specific enzymes like neuraminidase and α-glycosidase, suggesting a broad scope for therapeutic development. nih.gov This diverse bioactivity makes the pterocarpan (B192222) scaffold a promising lead molecule in the search for new drugs. nih.gov

Overview of Research Trajectories for 3,9-Dimethoxypterocarpan

This compound, also known by its synonym (-)-Homopterocarpin, is a specific pterocarpan that has been the subject of various research endeavors. invivochem.com A primary focus of research has been its isolation from natural sources and the elucidation of its chemical structure. The compound has been identified in several plant species, including Pterocarpus erinaceus, Platymiscium floribundum, and Ononis viscosa. invivochem.commedchemexpress.comthieme-connect.com

Investigations into its biological functions have revealed several key activities. Research has highlighted its hepatoprotective and antioxidant properties. invivochem.commedchemexpress.com Notably, this compound has been identified as a competitive and reversible inhibitor of human monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases, making it a compound of interest for neurological research. invivochem.commedchemexpress.com Studies have also explored its potential in cancer prevention research, evaluating its antimitotic activity. thieme-connect.com

Another significant research trajectory involves synthetic chemistry. Scientists have developed methods for the synthesis of this compound and its derivatives. researchgate.net These synthetic efforts are aimed at producing the compound in the lab to overcome limitations of natural sourcing and to create novel analogs with potentially enhanced or more specific antifungal activities against pathogenic fungi. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C17H16O4 | nih.gov |

| Molecular Weight | 284.31 g/mol | nih.gov |

| IUPAC Name | 3,9-dimethoxy-6a,11a-dihydro-6H- ontosight.aibenzofuro[3,2-c]chromene | nih.gov |

| Synonyms | (-)-Homopterocarpin, Baphinitone | nih.gov |

| CAS Number | 606-91-7 | invivochem.com |

| Appearance | Solid | invivochem.com |

Selected Research Findings on Pterocarpans

| Research Area | Finding | Compound(s) | Source |

| Antifungal Activity | Derivatives of homopterocarpin (B190395) showed significant inhibition of radial growth and spore germination in phytopathogenic fungi. | This compound derivatives | researchgate.net |

| Antimitotic Activity | (+)-Homopterocarpin inhibited the development of sea urchin eggs, suggesting potential as an antineoplastic agent. | (+)-3,9-Dimethoxypterocarpan | thieme-connect.com |

| Enzyme Inhibition | Homopterocarpin acts as a competitive and reversible inhibitor of human monoamine oxidase-B (hMAO-B). | (-)-Homopterocarpin | medchemexpress.com |

| Hepatoprotective Effects | Homopterocarpin demonstrated protective effects against acetaminophen-induced liver injury. | (-)-Homopterocarpin | invivochem.commedchemexpress.com |

| Anticancer Potential | Pterocarpans, in general, have shown a broad range of anti-cancer activities in various cell lines. | Pterocarpans | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGIGLKLCFOWDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Natural Distribution of 3,9 Dimethoxypterocarpan

Botanical Sources within the Fabaceae Family

Isolation from Astragalus membranaceus

The root of Astragalus membranaceus (Fisch.) Bge., known as Radix Astragali, is a significant source of flavonoids, including 3,9-dimethoxypterocarpan. researchgate.net Chromatographic techniques have been successfully employed to separate and identify this compound from the plant's roots. mdpi.comthieme-connect.com In one study, an effective and rapid method for the simultaneous separation of multiple components from Radix Astragali yielded 2.6 mg of this compound, with its chemical structure confirmed through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) analysis. researchgate.net Other related pterocarpans, such as (6aR, 11aR)-10-hydroxy-3, 9-dimethoxypterocarpan, have also been identified in the plant. scispace.com

Identification in Mentha longifolia

The user-provided outline includes Mentha longifolia (Lamiaceae) as a source. However, this species belongs to the mint family (Lamiaceae), not the Fabaceae family. Phytochemical investigations of the aerial parts of Mentha longifolia have not identified this compound. Instead, studies have isolated a related but distinct compound, 4,10-dihydroxy-3,9-dimethoxypterocarpan (Melilotocarpan D).

Presence in Dalbergia ecastophyllum and Red Propolis

Brazilian red propolis, a resinous substance produced by Apis mellifera bees, is a known source of this compound. researchgate.netperiodikos.com.brnih.gov Its unique chemical profile, rich in isoflavonoids, is largely attributed to its primary botanical origin, the red exudate from Dalbergia ecastophyllum, a leguminous plant found in the mangroves of northeastern Brazil. mdpi.comnih.gov The chemical correspondence between the compounds found in red propolis and those in the plant confirms D. ecastophyllum as the main source. periodikos.com.brmdpi.com Analysis using techniques like liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS/MS) has confirmed the presence of this compound in extracts of Brazilian red propolis. researchgate.net

Detection in Maackia amurensis

The heartwood of Maackia amurensis is a documented source of this compound (homopterocarpin). Investigations into the wood extractives of this species, which belongs to the subfamily Papilionatae of the Leguminosae family, led to the isolation and identification of the compound through chemical analysis and spectroscopic methods. It co-occurs with other pterocarpans such as 3-hydroxy-9-methoxypterocarpan and maackiain (B7765809).

Characterization from Nissolia fruticosa

While the genus Nissolia is known to produce pterocarpans, research on the leaflets of Nissolia fruticosa has led to the identification of other related isoflavonoids. Specifically, studies have characterized dextrorotatory pterocarpan (B192222) phytoalexins such as (+)-6aS; 1laS-7-hydroxy-3,9-dimethoxypterocarpan (fruticarpin). The direct isolation of this compound from this species has not been specified in the available research.

Other Documented Plant Species

Beyond the species detailed above, this compound (homopterocarpin) has been isolated from a variety of other plants, almost exclusively within the Fabaceae family. These findings underscore its widespread distribution within this botanical family. Documented sources include:

Platymiscium species : It has been isolated from the wood sawdust of Platymiscium gracile nih.govms-editions.cl and has also been found in Platymiscium yucatanum and Platymiscium floribundum. nih.govresearchgate.net

Pterocarpus species : The compound is a known constituent of the heartwood of Pterocarpus macrocarpus and has been isolated from the bark of Pterocarpus erinaceus. nih.govresearchgate.netchemfaces.com It has also been reported in Pterocarpus angolensis. uni-muenchen.de

Dalbergia saxatilis : This species is another member of the Dalbergia genus from which homopterocarpin (B190395) has been isolated. nih.govresearchgate.net

Sophora tonkinensis : The roots of this plant have been identified as a source of the compound. chemfaces.com

Swartzia leiocalycina : Pterocarpanoid constituents, including homopterocarpin, have been reported in this species. dntb.gov.ua

Ononis vaginalis : Phenolic constituents from the roots of this plant include this compound. dntb.gov.ua

Table 1: Documented Botanical and Natural Sources of this compound

| Botanical/Natural Source | Family | Plant Part / Material | Key Findings |

|---|---|---|---|

| Astragalus membranaceus | Fabaceae | Root (Radix) | Isolated and quantified (2.6 mg from one study). researchgate.netmdpi.com |

| Brazilian Red Propolis | - | Bee-collected resin | Identified as a constituent; botanical origin traced to Dalbergia ecastophyllum. researchgate.netperiodikos.com.brresearchgate.net |

| Maackia amurensis | Fabaceae | Heartwood | Isolated and identified alongside other pterocarpans. |

| Platymiscium gracile | Fabaceae | Wood Sawdust | Isolated at 0.39% of the dry weight of the sawdust. ms-editions.cl |

| Pterocarpus erinaceus | Fabaceae | Bark | Isolated and studied for its biological properties. chemfaces.com |

| Sophora tonkinensis | Fabaceae | Root | Documented as a source of the compound. chemfaces.com |

| Pterocarpus macrocarpus | Fabaceae | Heartwood | Identified as a constituent. nih.govresearchgate.net |

| Dalbergia saxatilis | Fabaceae | Not specified | Reported as a source of homopterocarpin. nih.govresearchgate.net |

Microbial Production and Detection

While primarily known as a plant secondary metabolite, this compound has also been identified as a product of microbial activity. This underscores the diverse biosynthetic capabilities within the microbial world and presents potential avenues for its biotechnological production.

Microbial Production

Research has shown that endophytic bacteria can produce this compound. Specifically, the endophytic bacterium Pseudomonas aeruginosa Ld-08, isolated from the bulbs of Lilium davidii, was found to produce this compound as one of its bioactive secondary metabolites. plos.orgnih.gov The ethyl acetate (B1210297) fraction of the Ld-08 culture revealed the presence of this compound among other compounds. plos.org Endophytes, which reside within plant tissues, are known for producing a wide array of secondary metabolites, some of which may have been acquired through horizontal gene transfer from their host plants or are synthesized independently. plos.orgnih.gov

Interactive Data Table: Microbial Source of this compound

| Microbial Strain | Host Organism | Compound Detected | Reference |

| Pseudomonas aeruginosa Ld-08 | Lilium davidii (Bulbs) | This compound | plos.org |

Detection Methods

The identification and quantification of this compound and its related glycosides from various matrices are accomplished using several advanced analytical techniques. High-performance liquid chromatography (HPLC) is a commonly employed method, often coupled with photodiode array (PDA) detection and mass spectrometry (MS) for definitive identification. researchgate.net

Specific methods include:

Matrix Solid-Phase Dispersion (MSPD): This sample preparation technique has been successfully used for the extraction of isoflavonoids, including derivatives of this compound, from plant material like Radix astragali. researchgate.net

Micellar Electrokinetic Chromatography (MEKC): This technique has been optimized for the separation and determination of various flavonoids, including 10-hydroxy-3,9-dimethoxypterocarpan, from A. membranaceus. mdpi.com

HPLC with Tandem Mass Spectrometry (HPLC-MS/MS): A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of (6R,10R)-9,10-dimethoxypterocarpan-3-O-beta-D-glycoside in biological samples. nih.gov This method utilizes a triple stage quadruple tandem mass spectrometer with an electrospray ionization (ESI) interface operating in positive selective reaction monitoring mode. nih.gov

Geographical and Ecological Distribution Patterns

This compound exhibits a distinct distribution pattern, primarily concentrated within the plant kingdom, particularly in the Leguminosae (Fabaceae) family. bohrium.comresearchgate.net Its presence is linked to specific geographical regions and is closely tied to its ecological function as a defense compound.

Geographical Distribution

The compound has been isolated from plants in various parts of the world.

Asia: It is found in Astragalus species, such as Astragalus membranaceus and Astragalus mongholicus, which are native to regions of China, including Shanxi, Gansu, Neimeng, and Sichuan. mdpi.comnih.govnih.gov

South America: In Colombia, this compound (homopterocarpin) was isolated from the wood sawdust of Platymiscium gracile. ms-editions.cl In Brazil, a unique "red propolis" found in the state of Alagoas derives its chemical profile from the resinous exudates of Dalbergia ecastophyllum, which is rich in isoflavonoids, including a derivative of this compound. nih.gov The compound has also been identified in various Swartzia species, which are distributed across the American tropics. researchgate.net

Cuba: A derivative, 3-Hydroxy-8,9-dimethoxypterocarpan, has been identified in Cuban propolis. nih.govnih.gov

Ecological Role

Ecologically, this compound functions primarily as a phytoalexin. ontosight.aibohrium.com Phytoalexins are antimicrobial substances synthesized by plants that accumulate rapidly at sites of pathogen infection. bohrium.com The production of pterocarpans is a defense mechanism against a variety of pathogens, including fungi and bacteria. ontosight.aibohrium.com For instance, pterocarpans like maackiain and medicarpin (B1676140), which are structurally related to this compound, show inhibitory activity against fungi such as Pythium graminicola and Rhizoctonia solani. researchgate.net Homopterocarpin itself has demonstrated antifungal activity. knapsackfamily.com Its presence in the heartwood of species like Platymiscium gracile contributes to the wood's natural durability against decay. ms-editions.cl The compound's role extends to plant-microbe interactions, where flavonoids can act as signaling molecules. researchgate.net

Interactive Data Table: Natural Plant Sources and Distribution of this compound and its Derivatives

| Plant Species | Family | Part of Plant | Compound | Geographical Location | Reference |

| Astragalus membranaceus | Leguminosae | Root (Radix astragali) | 3-hydroxy-9,10-dimethoxypterocarpan, 9,10-dimethoxypterocarpan 3-O-β-d-glucoside | China | researchgate.netmdpi.comnih.govcaymanchem.combiomol.comcaymanchem.com |

| Astragalus mongholicus | Leguminosae | Root | (6R,10R)-9,10-dimethoxypterocarpan-3-O-beta-D-glycoside | China | nih.gov |

| Platymiscium gracile | Leguminosae | Wood Sawdust | This compound (homopterocarpin) | Colombia (Putumayo) | ms-editions.cl |

| Dalbergia ecastophyllum | Leguminosae | Resin Exudate | 3-Hydroxy-8,9-dimethoxypterocarpan | Brazil (Alagoas) | nih.gov |

| Dipteryx alata | Leguminosae | Fruit | 4,10-Dihydroxy-3,9-dimethoxypterocarpan | Brazil (Cerrado) | mdpi.com |

| Swartzia spp. | Leguminosae | Not specified | (6aR,11aR)-2,8-dihydroxy-3,9-dimethoxypterocarpan | Tropical America | researchgate.net |

Biosynthesis and Biotransformation of 3,9 Dimethoxypterocarpan

Isoflavonoid (B1168493) Biosynthetic Pathway Context

Isoflavonoids are a class of secondary metabolites primarily found in leguminous plants, where they perform critical physiological functions in interactions with environmental microorganisms. oup.com The biosynthesis of these compounds, including 3,9-dimethoxypterocarpan, is a complex process that begins with the general phenylpropanoid pathway. The isoflavonoid skeleton is formed from a flavanone (B1672756) precursor through the action of a cytochrome P450 enzyme, 2-hydroxyisoflavanone (B8725905) synthase (IFS). oup.com This enzyme catalyzes a key rearrangement step, which is followed by dehydration to form an isoflavone (B191592). oup.com

Many important isoflavonoids, which function as phytoalexins, are derived from the isoflavone formononetin (B1673546) (7-hydroxy-4′-methoxyisoflavone). oup.com Formononetin serves as an essential intermediate in the biosynthesis of pterocarpans like medicarpin (B1676140) and, subsequently, this compound. oup.comresearchgate.net The pathway involves several reduction and cyclization steps to form the characteristic tetracyclic pterocarpan (B192222) core. researchgate.net This core structure, with its two chiral centers, is a defining feature of pterocarpans. bohrium.com

Key Enzymatic Steps and Gene Expression Analysis

The synthesis of this compound from its isoflavone precursors is governed by a series of specific enzymatic reactions. Gene expression studies, particularly in response to elicitors like fungi, have been instrumental in identifying the genes and enzymes involved in this specialized metabolic pathway. mdpi.com

A crucial final step in the biosynthesis of this compound is the methylation of its immediate precursor, medicarpin (3-hydroxy-9-methoxypterocarpan). oup.com This reaction is catalyzed by a specific class of enzymes known as O-methyltransferases (OMTs). These enzymes transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate. oup.com

Research has identified and characterized OMTs capable of this conversion. For instance, an O-methyltransferase isolated from Glycyrrhiza echinata (HI4′OMT), which is primarily involved in formononetin biosynthesis, has also been shown to catalyze the methylation of (±)-medicarpin to produce this compound. oup.com The specific activity of this enzyme on medicarpin is comparable to that of other known (+)-6a-hydroxymaackiain 3-OMTs, indicating a similar catalytic function. oup.com The expression of the genes encoding these OMTs, such as HI4′OMT, has been observed to increase transiently in plant cells treated with elicitors, just before the accumulation of the final methylated isoflavonoid products. oup.com

The biosynthetic route to this compound involves several well-defined precursors and intermediates. The pathway is a branch of the larger isoflavonoid network.

A key branching point is the isoflavone formononetin . researchgate.net Its biosynthesis was a long-standing question, as direct methylation of daidzein (B1669772) at the 4'-position was not detected in plants. oup.com It was later discovered that formononetin is produced from the precursor 2,7,4′-trihydroxyisoflavanone through the action of an O-methyltransferase (HI4'OMT) that specifically methylates the 4'-hydroxyl group, forming 2,7-dihydroxy-4′-methoxyisoflavanone . oup.comoup.com

From formononetin, the pathway proceeds through reductive steps to yield the pterocarpan skeleton. researchgate.net The direct precursor to this compound is medicarpin (3-hydroxy-9-methoxypterocarpan), which is then methylated at the 3-hydroxyl position to yield the final product. oup.com

| Compound Name | Role in Pathway |

| 2,7,4′-Trihydroxyisoflavanone | Early precursor in the formononetin branch of the isoflavonoid pathway. oup.com |

| Formononetin | Essential isoflavone intermediate derived from 2,7,4′-trihydroxyisoflavanone. oup.com |

| Medicarpin | The immediate pterocarpan precursor to this compound. oup.com |

| S-adenosyl-L-methionine (SAM) | Methyl group donor for O-methylation reactions. oup.com |

Microbial Biotransformation and Degradation Pathways

Pterocarpans, including this compound, can be metabolized and transformed by various microorganisms. researchgate.net This biotransformation can alter their structure and biological activity.

Fungi, in particular, have demonstrated the ability to modify pterocarpans. For example, the fungus Colletotrichum coccodes can demethylate the related phytoalexin medicarpin to form demethylmedicarpin (B10848293) (3,9-dihydroxypterocarpan). apsnet.org This dihydroxy pterocarpan can then be methylated to yield homopterocarpin (B190395) (this compound). apsnet.org Conversely, some fungi, such as certain Fusarium species, are capable of degrading this compound. asm.org

Bacteria can also play a role in the transformation of this compound. The bacterium Pseudomonas aeruginosa has been reported to produce this compound as one of its secondary metabolites. mdpi.com In contrast, fermentation of a herbal formula with Lactobacillus fermentum resulted in a significant decrease in the concentration of this compound, suggesting its degradation or conversion by the bacteria. mdpi.com

| Microorganism | Interaction with this compound or Precursors | Reference |

| Colletotrichum coccodes | Can be used to synthesize homopterocarpin (this compound) via methylation of demethylmedicarpin. | apsnet.org |

| Fusarium spp. | Capable of degrading this compound. | asm.org |

| Pseudomonas aeruginosa | Produces this compound as a secondary metabolite. | mdpi.com |

| Lactobacillus fermentum | Significantly downregulates (metabolizes/degrades) this compound during fermentation. | mdpi.com |

Chemical Synthesis and Derivatization Strategies for 3,9 Dimethoxypterocarpan and Analogs

Total Synthesis Methodologies of the Pterocarpan (B192222) Core

The total synthesis of the pterocarpan core has been achieved through various strategies. These methods often involve the construction of the characteristic tetracyclic ring system from simpler starting materials.

One notable approach to the total synthesis of (±)-neorautenane, a pterocarpan, involves the chemoselective coupling of a benzodipyran and an o-chloromercuriophenol as a key step. rsc.org This synthesis begins with a chromanone, which undergoes a four-step sequence to yield the necessary benzodipyran intermediate. rsc.org The subsequent coupling reaction constructs the core pterocarpan skeleton. rsc.org

Another strategy focuses on the diastereoselective and convergent synthesis of pterocarpans. This method utilizes the allylation of aromatic aldehydes with cyclic allylsiloxanes to control the relative stereochemistry of the molecule. researchgate.net This approach has been successfully applied to the enantioselective total synthesis of natural cis-pterocarpans and their trans isomers, including the antifungal agent (-)-pterocarpin. researchgate.net

Biomimetic synthesis routes have also been developed. For instance, a 14-step synthesis of glyceollin (B191339) I, a pterocarpan phytoalexin, has been reported. researchgate.net This route allows for the production of the natural enantiomer, its unnatural stereoisomer, and the racemic mixture. researchgate.net

Key reactions in pterocarpan synthesis include:

Heck arylation: This reaction has been used for the chemoselective formation of a bond between a benzodipyran and an o-chloromercuriophenol at the less sterically hindered olefinic bond. psu.edu

Intramolecular cyclization: Acid-catalyzed cyclization of intermediates is a common strategy to form the heterocyclic rings of the pterocarpan core. psu.edu

These methodologies provide access to the fundamental pterocarpan structure, which can then be further modified to produce a variety of analogs.

Semi-synthetic Approaches for 3,9-Dimethoxypterocarpan Derivatives

Semi-synthetic modifications of naturally occurring this compound (homopterocarpin) offer an efficient way to generate a diverse range of derivatives. These approaches leverage the existing pterocarpan scaffold and introduce new functional groups through various chemical reactions.

Nitration of this compound has been employed to introduce nitro groups onto the aromatic rings. nih.govnih.gov Subsequent reduction of the nitro derivatives leads to the corresponding amino compounds.

Nitration: Treatment of this compound with nitric acid in sulfuric acid and dichloromethane (B109758) at low temperatures yields a mixture of nitro derivatives. nih.gov Depending on the amount of nitrating agent used, mono-, di-, and trinitro-substituted products can be obtained, such as 3,9-dimethoxy-8-nitropterocarpan, 3,9-dimethoxy-2,8-dinitropterocarpan, and 3,9-dimethoxy-2,8,10-trinitropterocarpan. nih.govnih.gov

Amination: The reduction of dinitro derivatives, for example, using tin(II) chloride in ethanol (B145695), can yield diamino compounds like 2,8-diamino-3,9-dimethoxypterocarpan. nih.gov However, not all nitro derivatives are readily reduced under these conditions. nih.gov

Table 1: Nitration and Amination Derivatives of this compound

| Compound Name | Starting Material | Reagents and Conditions | Reference |

| 3,9-dimethoxy-8-nitropterocarpan | This compound | 80% HNO₃ in H₂SO₄, DCM, -15 °C, 30 min | nih.gov |

| 3,9-dimethoxy-2,8-dinitropterocarpan | This compound | 80% HNO₃ in H₂SO₄, DCM, -15 °C, 30 min | nih.gov |

| 3,9-dimethoxy-2,8,10-trinitropterocarpan | This compound | 80% HNO₃ in H₂SO₄, DCM, -15 °C, 30 min | nih.gov |

| 2,8-diamino-3,9-dimethoxypterocarpan | 3,9-dimethoxy-2,8-dinitropterocarpan | SnCl₂, EtOH, 45 °C, 12 h | nih.gov |

Oxidation reactions have been utilized to modify the pterocarpan skeleton, leading to compounds such as coumestans.

Oxidation to Coumestan: The oxidation of this compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in dichloromethane at room temperature yields 3,9-dimethylcoumestan. nih.govresearchgate.net

A variety of other chemical transformations have been applied to this compound to generate novel derivatives.

Demethylation: Treatment with hydrochloric acid in acetonitrile (B52724) can lead to the demethylation of a methoxy (B1213986) group, yielding a hydroxylated derivative such as medicarpin (B1676140) (3-hydroxy-9-methoxypterocarpan). nih.gov

Thiolation and Alkylation: Reaction with aluminum chloride and 2-mercaptoethanol (B42355) can open the heterocyclic ring to form isoflavan (B600510) derivatives like 2'-hydroxy-4-(2-hydroxyethylsulfanyl)-7,4'-dimethoxyisoflavan. nih.govnih.gov Subsequent O-alkylation (methylation) of the newly formed hydroxyl group can be achieved using methyl iodide in the presence of potassium carbonate to yield compounds such as 4-(2-hydroxyethylsulfanyl)-7,2',4'-trimethoxyisoflavan. nih.govnih.gov

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel analogs of this compound are driven by the search for compounds with enhanced or new biological activities. The semi-synthetic derivatives obtained through the reactions described above represent a key strategy in this endeavor.

For instance, a series of derivatives including nitrated, aminated, and oxidized products of this compound were prepared and evaluated for their antifungal activity. nih.govnih.gov The study found that derivatives containing hydroxyl groups, such as medicarpin and 2'-hydroxy-4-(2-hydroxyethylsulfanyl)-7,4'-dimethoxyisoflavan, exhibited greater antifungal activity than the parent compound. nih.gov This highlights the importance of targeted chemical modifications in modulating the biological properties of the pterocarpan scaffold.

Table 2: Synthesized Derivatives of this compound and Their General Method of Preparation

| Derivative | General Method | Key Reagents | Reference |

| 3,9-dimethoxy-8-nitropterocarpan | Nitration | HNO₃, H₂SO₄ | nih.govnih.gov |

| 3,9-dimethoxy-2,8-dinitropterocarpan | Nitration | HNO₃, H₂SO₄ | nih.govnih.gov |

| 3,9-dimethoxy-2,8,10-trinitropterocarpan | Nitration | HNO₃, H₂SO₄ | nih.govnih.gov |

| 2,8-diamino-3,9-dimethoxypterocarpan | Amination (Reduction of nitro group) | SnCl₂, EtOH | nih.govnih.gov |

| 3,9-dimethylcoumestan | Oxidation | DDQ | nih.govresearchgate.net |

| Medicarpin | Demethylation | HCl, acetonitrile | nih.govnih.gov |

| 2'-hydroxy-4-(2-hydroxyethylsulfanyl)-7,4'-dimethoxyisoflavan | Thiolation/Ring Opening | AlCl₃, 2-mercaptoethanol | nih.govnih.gov |

| 4-(2-hydroxyethylsulfanyl)-7,2',4'-trimethoxyisoflavan | O-alkylation (Methylation) | K₂CO₃, CH₃I | nih.govnih.gov |

Biological Activities and Mechanistic Investigations of 3,9 Dimethoxypterocarpan

Antioxidant Activity Studies

Pterocarpans, a major class of isoflavonoids, are recognized for their antioxidant properties, which are largely attributed to their chemical structure. nih.gov These compounds are prevalent in the plant kingdom, particularly within the Fabaceae family, where they function as protective agents against various stressors. nih.govwikipedia.org The antioxidant potential of these molecules is a key area of research, with studies exploring their ability to neutralize harmful free radicals and protect cells from oxidative damage.

Free Radical Scavenging Mechanisms

The primary mechanism by which pterocarpans and other phenolic compounds exert their antioxidant effects is through the scavenging of free radicals. This process can occur via two main pathways: hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The SET mechanism involves the transfer of an electron from the antioxidant to the free radical. The efficacy of these mechanisms is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. cropj.comnih.govnih.gov

While direct studies on the free radical scavenging mechanisms of 3,9-Dimethoxypterocarpan are limited, research on structurally similar pterocarpans provides insight into its potential activity. For instance, trifolirhizin (B192568), a pterocarpan (B192222) isolated from Sophora flavescens, has been investigated for its free radical scavenging capacity, although its anti-inflammatory effects were found not to be directly mediated by this activity. nih.gov The antioxidant activity of pterocarpans is often linked to the presence and position of hydroxyl and methoxy (B1213986) groups on their aromatic rings, which influence their ability to donate hydrogen atoms or electrons.

The following table summarizes the antioxidant activity of various pterocarpans as measured by common assays.

| Compound | Assay | Activity/Result | Source Plant |

| Trifolirhizin | DPPH Radical Scavenging | Not specified as primary mechanism of action | Sophora flavescens |

| Various Pterocarpans | DPPH Radical Scavenging | General antioxidant activity noted | Fabaceae family |

| Various Pterocarpans | FRAP Assay | General antioxidant activity noted | Fabaceae family |

Impact on Endogenous Antioxidant Enzymes

Beyond direct radical scavenging, some phytochemicals can exert antioxidant effects by modulating the activity and expression of endogenous antioxidant enzymes. mdpi.commdpi.com These enzymes form the body's primary defense system against oxidative stress and include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while CAT and GPx are responsible for the detoxification of hydrogen peroxide. nih.govnih.govconicet.gov.ar

Cellular Protection against Oxidative Stress

The culmination of free radical scavenging and enhancement of endogenous antioxidant defenses is the protection of cells from oxidative damage. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can lead to damage of vital cellular components like lipids, proteins, and DNA, ultimately causing cell death. nih.gov Natural compounds with antioxidant properties can mitigate this damage and improve cell viability. nih.gov

Research on various pterocarpans has demonstrated their cytoprotective effects in different cell models. For instance, polyphenolic compounds isolated from Lespedeza bicolor, including several pterocarpans, have been shown to protect neuronal cells from oxidative stress induced by neurotoxins. nih.gov This protection is associated with a decrease in intracellular ROS levels. nih.gov Similarly, other natural compounds have been found to protect cells against hydrogen peroxide (H₂O₂)-induced oxidative stress by reducing ROS production and preventing cell death. mdpi.comfrontiersin.org Although direct evidence for this compound is pending, the consistent findings for related pterocarpans suggest its potential to offer cellular protection against oxidative insults. nih.gov

Anti-inflammatory Properties and Modulatory Effects on Inflammatory Mediators

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Pterocarpans have been identified as having significant anti-inflammatory activities. nih.gov Their ability to modulate inflammatory pathways and mediators is a central focus of their therapeutic potential.

Inhibition of Nitric Oxide Production

One of the key mediators in the inflammatory process is nitric oxide (NO). While NO has important physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages and other cell types contributes to inflammation-associated tissue damage. nih.gov Consequently, the inhibition of NO production is a key target for anti-inflammatory agents.

Several studies have demonstrated the potent inhibitory effects of pterocarpans on NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. nih.govnih.gov For example, compounds isolated from the roots of Sophora tonkinensis, including the pterocarpan maackiain (B7765809), exhibited significant inhibition of LPS-induced NO production with specific IC₅₀ values. nih.gov Flavonoids from Sophora flavescens also showed notable inhibitory effects on NO production in RAW 264.7 cells. mdpi.com This inhibitory action is often attributed to the suppression of iNOS expression at the transcriptional level. researchgate.net

The following table presents the inhibitory effects of various pterocarpans on nitric oxide production.

| Compound | Cell Line | IC₅₀ (μM) | Source Plant |

| Maackiain | RAW 264.7 | 13.6 | Sophora tonkinensis |

| Sophoranone | RAW 264.7 | 33.0 | Sophora tonkinensis |

| Sophoranochromene | RAW 264.7 | 25.8 | Sophora tonkinensis |

| Pterocarpan Glycoside (from S. tonkinensis) | RAW 264.7 | 28.5 | Sophora tonkinensis |

Modulation of Inflammatory Pathways

The anti-inflammatory effects of pterocarpans are often mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. Two of the most important pathways in this context are the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways. nih.gov Upon stimulation by inflammatory signals like LPS, these pathways become activated, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2). nih.gov

Studies on flavonoids structurally related to pterocarpans have shown that they can inhibit the activation of the NF-κB pathway by preventing the degradation of its inhibitory protein, IκB-α. researchgate.net This, in turn, prevents the translocation of the NF-κB p65 subunit to the nucleus, where it would otherwise initiate the transcription of pro-inflammatory genes. nih.gov Similarly, the phosphorylation of key components of the MAPK pathway, such as p38, can be regulated by these compounds. nih.govnih.gov For example, trifolirhizin has been shown to inhibit the LPS-induced expression of TNF-α, IL-6, and COX-2 in macrophages, pointing to its modulatory effect on these upstream signaling pathways. nih.gov

Antifungal Activity and Plant-Pathogen Interactions of this compound

This compound, also known as homopterocarpin (B190395), is a naturally occurring pterocarpan that demonstrates notable antifungal properties. Its role in plant defense and its direct impact on fungal viability have been the subject of scientific investigation, revealing its potential as a natural antifungal agent.

Efficacy Against Phytopathogenic Fungi (e.g., Colletotrichum gloeosporioides, C. lindemuthianum)

Research has established the antifungal activity of this compound against several plant pathogenic fungi, including species from the genus Colletotrichum, which are responsible for anthracnose disease in a wide range of crops. Studies have evaluated its efficacy against Colletotrichum gloeosporioides and Colletotrichum lindemuthianum. In one study, the parent compound, this compound, exhibited a 46% inhibition of radial growth and spore germination at a concentration of 704 μM nih.gov. This foundational activity has prompted further research into its derivatives to enhance its potency against these significant phytopathogens nih.gov. The continuous challenge posed by fungal pathogens like C. gloeosporioides and C. lindemuthianum in agriculture underscores the importance of exploring such natural compounds for disease management mdpi.comnih.govnih.govjapsonline.com.

Role as Phytoalexin in Plant Defense Mechanisms

This compound functions as a phytoalexin, a class of low molecular weight antimicrobial compounds synthesized and accumulated by plants in response to pathogenic attack or stress researchgate.netresearchgate.netdovepress.com. Pterocarpans, in general, are recognized for their role in the defense mechanisms of plants, particularly within the Leguminosae family nih.gov. The production of phytoalexins like this compound is a key component of a plant's induced defense system researchgate.netinca.gov.br. This response is part of a complex defense strategy that includes the synthesis of various antimicrobial compounds to inhibit the proliferation of invading pathogens researchgate.netresearchgate.net. The elicitation of these defense pathways can be triggered by substances derived from pathogens or beneficial microbes, leading to systemic resistance in the plant inca.gov.br.

Inhibition of Fungal Growth and Spore Germination

The antifungal mechanism of this compound involves the direct inhibition of both mycelial growth and spore germination, which are critical stages in the fungal life cycle and infection process mdpi.comfrontiersin.org. At a concentration of 704 μM, this compound demonstrated a 46% inhibition of spore germination in C. gloeosporioides nih.govnih.gov. Fungal spore germination is a crucial target for antifungal agents, as it represents the initial step in establishing an infection mdpi.comresearchgate.net. By disrupting this process, compounds like this compound can effectively prevent the onset of plant diseases caused by pathogenic fungi mdpi.com.

Antiproliferative Effects and Apoptosis Induction in Cancer Cell Lines

Beyond its role in plant defense, this compound has been investigated for its potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells and induce programmed cell death, highlighting its therapeutic potential.

Cytotoxicity Against Specific Tumor Cell Lines

(+)-3,9-Dimethoxypterocarpan, also referred to as (+)-homopterocarpin, has shown cytotoxic activity against human leukemia cell lines. Research has documented its effects on the HL-60 cell line, among others nih.gov. Pterocarpans as a class of compounds have been recognized for their potent cytotoxic activity across a panel of tumor cell lines nih.gov. The evaluation of this compound and its derivatives has revealed significant antiproliferative effects, making them subjects of interest for the development of new cancer therapies nih.gov.

The table below summarizes the cytotoxic activity of (+)-3,9-Dimethoxypterocarpan (Homopterocarpin) and a related pterocarpan against the HL-60 human leukemia cell line.

| Compound | Cell Line | Activity |

|---|---|---|

| (+)-3,9-Dimethoxypterocarpan (Homopterocarpin) | HL-60 (Human Leukemia) | Cytotoxic, Induces Apoptosis |

| (+)-2,3,9-Trimethoxypterocarpan | HL-60 (Human Leukemia) | Cytotoxic, Induces Apoptosis |

Mechanisms of Cell Death Induction (e.g., Apoptosis, Mitochondrial Depolarization)

The cytotoxic effects of (+)-3,9-dimethoxypterocarpan are mediated through the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells nih.govfrontiersin.org. Studies on human leukemia cells (HL-60) have shown that this compound triggers apoptosis, as evidenced by several key cellular events nih.gov. The mechanism involves an increase in subdiploid DNA content, which indicates internucleosomal DNA breakdown, a hallmark of apoptosis nih.gov.

Furthermore, the apoptotic pathway initiated by (+)-3,9-dimethoxypterocarpan involves the mitochondria. The compound induces mitochondrial depolarization, a critical event in the intrinsic pathway of apoptosis nih.govnih.gov. This disruption of the mitochondrial membrane potential is often a point of no return in the cell death process nih.govresearchgate.net. Following mitochondrial depolarization, downstream effector caspases, such as caspase-3, are activated nih.gov. Caspase-3 activation is a pivotal step that leads to the execution phase of apoptosis, where the cell is dismantled in an orderly fashion nih.govnih.gov. This multifaceted mechanism, involving DNA degradation, mitochondrial dysfunction, and caspase activation, underscores the potential of this compound as a pro-apoptotic agent in cancer therapy nih.gov.

The table below details the observed mechanisms of cell death induced by (+)-3,9-Dimethoxypterocarpan in HL-60 cells.

| Mechanism | Observation in HL-60 Cells |

|---|---|

| Apoptosis Induction | Confirmed |

| Internucleosomal DNA Breakdown | Increase in subdiploid DNA |

| Mitochondrial Depolarization | Observed |

| Caspase-3 Activation | Confirmed |

Other Investigated Biological Activities

While direct studies on the neuroprotective effects of this compound are limited, numerous related isoflavonoids have demonstrated significant potential in protecting against neurodegenerative processes. Isoflavonoids are a class of phytoestrogens that have been shown to modulate various cellular signaling pathways within the nervous system.

Research has shown that isoflavonoids may exert their neuroprotective effects through several mechanisms, including:

Antioxidant Activity: Flavonoids are known to protect against damage from reactive oxygen species (ROS), which is a key factor in neurodegeneration. nih.gov

Anti-inflammatory Properties: They can suppress neuroinflammation, another critical component of neurodegenerative diseases.

Anti-apoptotic Activity: Isoflavonoids can inhibit the programmed cell death of neurons.

Modulation of Signaling Pathways: They have been found to influence key pathways involved in neuronal survival and plasticity, such as the PI3K-Akt and ERK/CREB/BDNF signaling pathways.

Table 1: Examples of Neuroprotective Activity in Related Isoflavonoids

| Compound | Observed Effect/Mechanism |

|---|---|

| Genistein | Modulates neurotransmitters; interacts with estrogen receptors. |

| Daidzein (B1669772) | Exhibits antioxidant and anti-inflammatory properties. |

| Biochanin A | Shows potent neuroprotective properties against various neurodegenerative disease models. |

| Formononetin (B1673546) | Attenuates neuroinflammation and oxidative stress. |

Pterocarpans, as a subclass of isoflavonoids, are recognized as phytoestrogens. nih.govnih.gov Phytoestrogens are plant-derived compounds that can exert estrogen-like effects due to their structural similarity to mammalian estrogens like estradiol. nih.gov This structural mimicry allows them to bind to and activate estrogen receptors (ERα and ERβ), though often with different affinity and specificity compared to endogenous hormones.

The estrogenic activity of pterocarpans and other flavonoids has been the subject of extensive research. nih.gov These compounds can exhibit a range of activities, including estrogenic (agonist), anti-estrogenic (antagonist), or mixed (biphasic) effects depending on the specific compound, tissue type, and hormonal environment. nih.gov This selective estrogen receptor modulation (SERM) profile suggests that pterocarpans could have potential applications in conditions related to estrogen deficiency, though their precise mechanisms and effects are complex and require further investigation. nih.gov

Structure-Activity Relationship Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure correlates with its biological activity, guiding the design of more potent and specific compounds. researchgate.net

For the neuroprotective effects of flavonoids, SAR analyses have indicated that the arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups is critical. nih.gov Studies on various flavonoids suggest that the presence of hydroxyl groups on the B-ring and methoxy groups on the A-ring can be vital for neuroprotective, antioxidant, and anti-inflammatory activities. nih.gov For example, in 4-methylcoumarins, ortho-dihydroxy substituents on the benzene (B151609) ring were found to confer considerable neuroprotective and antioxidant effects. uniroma1.it The two methoxy groups in this compound are thus likely to be important determinants of its biological activity profile.

Regarding estrogenic properties , the key structural features of phytoestrogens that enable them to bind to the estrogen receptor have been well-studied. nih.govresearchgate.net The essential requirements generally include a phenolic hydroxyl group that mimics the one on the A-ring of estradiol, a planar hydrophobic scaffold, and a specific distance between hydrogen-bonding groups that allows the molecule to fit within the receptor's ligand-binding pocket. nih.govmdpi.com Modifications to the pterocarpan skeleton, such as the number and position of hydroxyl or methoxy groups, can significantly alter the compound's binding affinity for ERα versus ERβ and modulate its activity as an agonist or antagonist. mdpi.com

In the context of Eg5 inhibition , SAR studies have been performed on various classes of inhibitors, though not specifically on pterocarpans. For dihydropyrimidine-based inhibitors, for example, the acyl oxygen and a secondary amino hydrogen atom are essential for forming hydrogen bonds with key amino acids in the allosteric binding site of Eg5. mdpi.com For other inhibitor classes, hydrophobic interactions within the binding pocket are crucial for potent activity. mdpi.com These studies provide a framework for the rational design of new Eg5 inhibitors and suggest that specific hydrogen bond donors/acceptors and a suitable hydrophobic shape are key features for any potential pterocarpan-based inhibitor.

Table 2: Summary of Key Structure-Activity Relationship Features

| Biological Activity | Key Structural Features | Implication for this compound |

|---|---|---|

| Neuroprotection | Presence and position of hydroxyl and methoxy groups on the flavonoid skeleton. nih.gov | The 3,9-dimethoxy substitution pattern is likely a key contributor to its potential activity. |

| Estrogenic Activity | Phenolic hydroxyl groups and a rigid, hydrophobic structure mimicking estradiol. nih.govmdpi.com | As a pterocarpan, its core structure is suitable for ER interaction; methoxy groups can be metabolically converted to hydroxyls, potentially activating it. |

| Eg5 Inhibition | Specific hydrogen bond donors/acceptors and hydrophobic moieties to fit the allosteric pocket. mdpi.commdpi.com | While not confirmed, any potential activity would depend on how its 3D shape and functional groups interact with the Eg5 allosteric site. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (+)-Morelloflavone |

| Biochanin A |

| Daidzein |

| Estradiol |

| Formononetin |

| Genistein |

| K858 |

| Monastrol |

Isolation, Characterization, and Analytical Methodologies for 3,9 Dimethoxypterocarpan

Extraction and Fractionation Techniques from Natural Sources

3,9-Dimethoxypterocarpan, also known as homopterocarpin (B190395), is a secondary metabolite found in various plant species, particularly within the Leguminosae family. Its isolation begins with the extraction from plant material, followed by systematic fractionation to simplify the complex chemical mixture.

The initial step typically involves the extraction of dried and powdered plant material (e.g., heartwood, roots, or stems) with organic solvents. Maceration or Soxhlet extraction using solvents such as methanol (B129727), ethanol (B145695), or chloroform (B151607) is common. The choice of solvent is critical for efficiently extracting compounds of medium polarity like this compound.

Following the initial extraction, the crude extract is concentrated under reduced pressure to yield a residue. This residue is then subjected to fractionation, a process that separates compounds based on their polarity. A widely used method is liquid-liquid partitioning, where the crude extract is sequentially partitioned against a series of immiscible solvents of increasing polarity. A typical fractionation scheme might involve partitioning the methanolic extract between water and solvents such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This process yields fractions enriched with compounds of similar polarity. This compound, being moderately polar, is often concentrated in the chloroform or ethyl acetate fractions. researchgate.net

Modern, more environmentally friendly extraction techniques are also applicable. Methods like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) with carbon dioxide can offer reduced solvent consumption and shorter extraction times. nih.govgoogle.com

A generalized workflow for the extraction and fractionation process is outlined below:

| Step | Procedure | Objective |

| 1. Preparation | Plant material is dried, ground into a fine powder. | Increase surface area for efficient solvent penetration. |

| 2. Extraction | Powder is macerated or refluxed with a suitable solvent (e.g., methanol, ethanol). | Create a crude extract containing a wide range of phytochemicals. |

| 3. Concentration | The solvent is removed from the crude extract using a rotary evaporator. | Obtain a concentrated residue for further processing. |

| 4. Fractionation | The residue is suspended in water and sequentially partitioned with immiscible organic solvents (e.g., n-hexane, chloroform, ethyl acetate). nih.gov | Separate compounds into fractions based on polarity, enriching this compound in a specific fraction. |

| 5. Final Prep | The enriched fraction (e.g., ethyl acetate fraction) is dried. | Prepare the sample for chromatographic purification. |

Chromatographic Purification Strategies

Following extraction and fractionation, various chromatographic techniques are employed for the fine purification of this compound from the enriched fractions.

Column chromatography (CC) is the cornerstone of preparative purification for natural products. nih.gov For the isolation of this compound, silica (B1680970) gel is the most commonly used stationary phase due to its effectiveness in separating moderately polar compounds. The enriched fraction is loaded onto the silica gel column and eluted with a mobile phase, typically a mixture of a non-polar solvent (like n-hexane or chloroform) and a more polar solvent (like ethyl acetate or methanol).

The separation is achieved by gradually increasing the polarity of the mobile phase (gradient elution). Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled and concentrated. This process may be repeated with different solvent systems or stationary phases, such as Sephadex LH-20, which separates compounds based on molecular size and polarity, to achieve higher purity.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification (preparative HPLC) and quantitative analysis (analytical HPLC) of this compound. Reversed-phase HPLC, using a non-polar stationary phase (most commonly C18) and a polar mobile phase, is the preferred method.

The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) added to improve peak shape. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at the compound's maximum absorbance wavelength. For structural confirmation and enhanced sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov Chiral HPLC methods have also been developed to separate pterocarpan (B192222) enantiomers. nih.gov

A representative set of HPLC conditions is detailed below:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) nih.gov |

| Mobile Phase | Gradient or isocratic elution with Methanol/Acetonitrile and water (acidified) nih.gov |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis (DAD) or Fluorescence (e.g., Ex/Em at 275/400 nm) nih.gov |

| Mass Spectrometry | Electrospray Ionization (ESI) in positive or negative mode |

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, greater sensitivity, and much faster analysis times. nih.govmdpi.com

This technique is particularly useful for metabolomic profiling of plant extracts and for the rapid quantification of specific compounds like pterocarpans. researchgate.netnih.gov The coupling of UPLC with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF-MS), provides a powerful platform for the rapid identification and characterization of compounds in complex mixtures. mdpi.comnih.gov

Example UPLC system parameters for the analysis of plant metabolites are presented in the following table:

| Parameter | Condition |

| Column | ACQUITY™ BEH C18 (e.g., 2.1 x 150 mm, 1.7 µm particle size) nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and water (containing 0.1% formic acid) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temp. | 25 - 40 °C |

| Detection | Q-TOF Mass Spectrometry with ESI source nih.gov |

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. Due to the relatively high molecular weight and low volatility of pterocarpans like this compound, direct analysis by GC is generally not feasible. mdpi.com

For GC analysis to be successful, the compound must first undergo a derivatization process. This chemical modification step converts polar functional groups (like hydroxyl groups, if present) into less polar, more volatile derivatives, typically by silylation to form trimethylsilyl (B98337) (TMS) ethers. mdpi.com While GC-MS is a standard tool for metabolomics, it is less frequently applied to non-volatile secondary metabolites like pterocarpans compared to LC-MS. mdpi.com The analysis would involve injecting the derivatized sample into the GC, where it is vaporized and separated on a capillary column before being detected by a mass spectrometer.

Micellar Electrokinetic Chromatography (MEKC) is a hybrid separation technique that combines principles of capillary electrophoresis and chromatography. It is highly efficient for separating both charged and neutral molecules, making it well-suited for analyzing complex mixtures of natural products. eurjchem.comijpsonline.com

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles. These micelles act as a pseudo-stationary phase. Neutral analytes, like this compound, are separated based on their differential partitioning between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. nih.gov Modifiers like cyclodextrins can be added to the buffer to improve the separation of closely related or hydrophobic compounds. nih.gov This technique offers high resolution, short analysis times, and requires minimal sample and solvent volumes. researchgate.net

A validated MEKC method for the separation of isoflavones, the biosynthetic precursors of pterocarpans, provides a relevant example of the analytical conditions.

| Parameter | Condition |

| Capillary | Fused silica capillary |

| Electrolyte | Borate buffer containing sodium dodecyl sulfate (SDS) and a cyclodextrin (B1172386) modifier (e.g., HP-β-CD) nih.gov |

| pH | Alkaline (e.g., pH 10.1) nih.gov |

| Voltage | 20 - 25 kV nih.gov |

| Temperature | 25 °C nih.gov |

| Detection | UV detector (e.g., 254 nm) nih.gov |

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is an advanced liquid-liquid partition chromatography technique utilized for the separation and purification of natural products without the use of a solid support matrix. This method prevents the irreversible adsorption and decomposition of samples that can occur on solid supports. The process relies on partitioning compounds between two immiscible liquid phases within a coil column subjected to a strong centrifugal force field.

For the isolation of pterocarpans like this compound from a crude plant extract, the selection of an appropriate two-phase solvent system is critical. A common approach involves systems composed of n-butanol, methanol, and water, with potential modifiers like acetic acid to optimize the partition coefficients (K values) of the target compounds. The goal is to achieve K values ideally between 0.5 and 2.0 for efficient separation. The crude extract is dissolved in a small volume of the solvent system and injected into the HSCCC coil. As the mobile phase is pumped through the stationary phase, compounds are separated based on their differential partitioning. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify those containing the pure compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental analytical tool for the rapid analysis of this compound. It is primarily used to monitor the progress of extraction and purification processes, such as column chromatography or HSCCC, and to assess the purity of the isolated fractions.

In a typical application, a sample solution is spotted onto a TLC plate coated with an adsorbent like silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of nonpolar and polar solvents (e.g., chloroform-methanol or hexane-ethyl acetate). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. After development, the chromatogram is visualized. This compound, being a flavonoid, can often be visualized under ultraviolet (UV) light (at 254 nm or 366 nm) as a dark or fluorescent spot. Further visualization can be achieved by spraying the plate with staining reagents, such as an orcinol (B57675) or vanillin-sulfuric acid reagent, followed by heating, which produces colored spots indicative of the compound's presence.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of this compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments are employed to determine the precise connectivity of atoms within the molecule.

While specific data for this compound is consolidated from various analyses, the spectral data for the closely related compound 2-hydroxy-3,9-dimethoxypterocarpin provides a strong comparative reference for the pterocarpan skeleton. nih.gov The ¹H NMR spectrum typically shows signals for two methoxy (B1213986) groups, aromatic protons, and the protons of the core pterocarpan structure. The ¹³C NMR spectrum reveals the corresponding carbon signals, including those for the methoxy groups, aromatic rings, and the aliphatic carbons of the fused ring system. nih.gov

Table 1: Representative ¹³C and ¹H NMR Spectral Data for a this compound Skeleton (based on 2-hydroxy-3,9-dimethoxypterocarpin in CDCl₃) nih.gov

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

|---|---|---|

| 1 | 114.98 (d) | 7.05 (1H, s) |

| 2 | 140.57 (s) | - |

| 3 | 147.89 (s) | - |

| 4 | 97.58 (d) | 6.47 (1H, s) |

| 4a | 149.26 (s) | - |

| 6 | 66.45 (t) | 4.22 (1H, t, J=10.8 Hz), 3.62 (1H, dd, J=10.8, 4.8 Hz) |

| 6a | 39.51 (d) | 3.55 (1H, m) |

| 7 | 118.84 (d) | 7.35 (1H, d, J=8.4 Hz) |

| 8 | 109.98 (d) | 6.54 (1H, dd, J=8.4, 2.4 Hz) |

| 9 | 161.11 (s) | - |

| 10 | 104.01 (d) | 6.42 (1H, d, J=2.4 Hz) |

| 10a | 157.01 (s) | - |

| 11a | 78.58 (d) | 5.47 (1H, d, J=6.8 Hz) |

| OCH₃-3 | 55.98 (q) | 3.87 (3H, s) |

| OCH₃-9 | 55.51 (q) | 3.77 (3H, s) |

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound and for confirming its structure through fragmentation analysis. The compound has a molecular formula of C₁₇H₁₆O₄ and a molecular weight of approximately 284.31 g/mol . photochemcad.com

High-resolution mass spectrometry provides the exact mass of the molecular ion, which for this compound is 284.10485899 Da. photochemcad.com In techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ at an m/z of 285.1121. photochemcad.com

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion are used to study its fragmentation pathways, which are characteristic of the pterocarpan skeleton. A key fragmentation mechanism is the retro-Diels-Alder (RDA) reaction. The fragmentation pattern for pterocarpans typically involves the cleavage of the heterocyclic rings. For this compound, significant fragment ions are observed at m/z 161 and m/z 137. photochemcad.comnih.gov These fragments correspond to the substituted benzofuran (B130515) and chromene moieties of the molecule, respectively, providing definitive structural information.

Table 2: Key Mass Spectrometry Data for this compound photochemcad.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆O₄ |

| Molecular Weight | 284.31 g/mol |

| Exact Mass | 284.1049 Da |

| Precursor Ion (LC-ESI-QTOF) | [M+H]⁺, m/z 285.1121 |

| Major Fragment Ions (m/z) | 161.0589, 137.0593 |

UV-Vis spectroscopy is used to study the electronic transitions within the chromophores of the this compound molecule. The UV spectrum is characteristic of the pterocarpan flavonoid structure and is useful for quantitative analysis and identification. The spectrum is typically recorded in a solvent such as ethanol or methanol. For this compound (also known as Homopterocarpin), a distinct absorption maximum (λmax) is observed at 286 nm in ethanol. photochemcad.com This absorption corresponds to the π → π* electronic transitions within the aromatic rings and conjugated systems of the molecule.

Table 3: UV-Vis Absorption Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| λmax | 286 nm | photochemcad.com |

| Molar Absorptivity (ε) | 6,900 M⁻¹cm⁻¹ | photochemcad.com |

| Solvent | Ethanol | photochemcad.com |

Diode-Array Detection (DAD), often coupled with High-Performance Liquid Chromatography (HPLC), is a powerful tool for the analysis of this compound, especially in complex mixtures like plant extracts. An HPLC-DAD system separates the components of a mixture, and the DAD detector acquires a full UV-Vis spectrum for each point in the chromatogram.

This capability is advantageous for several reasons. First, it allows for the tentative identification of this compound in a sample by comparing its online-acquired UV spectrum with that of a known standard or literature data (λmax at 286 nm). Second, DAD is crucial for assessing peak purity. By analyzing the spectra across an eluting chromatographic peak, it is possible to determine if the peak corresponds to a single compound or consists of co-eluting substances. This is a critical step in the validation of quantitative analytical methods. The integration of DAD with HPLC provides a robust method for both the qualitative and quantitative analysis of this compound.

Quantitative Analysis and Detection Methods

The accurate quantification and sensitive detection of this compound in various matrices, such as plant extracts and biological fluids, are crucial for phytochemical studies, quality control of herbal products, and understanding its metabolic fate. Several analytical techniques are employed for this purpose, with chromatographic methods being the most prominent.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used method for the quantitative analysis of pterocarpans. This technique offers good selectivity and sensitivity for compounds with chromophores, such as this compound. The method's performance is typically validated by assessing parameters like linearity, recovery, precision, and the limits of detection (LOD) and quantification (LOQ). For instance, a typical HPLC-DAD method for the quantification of phenolic compounds would demonstrate excellent linearity with a correlation coefficient (r²) greater than 0.999. The recovery percentages are generally expected to be within a satisfactory range, confirming the accuracy of the method. Precision, both intra-day and inter-day, is evaluated by the relative standard deviation (RSD), which should ideally be low, indicating the method's reproducibility nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, offer superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices. These hyphenated techniques combine the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer, allowing for the detection of trace amounts of the analyte. In LC-MS/MS, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which significantly enhances the specificity and reduces matrix interference. A developed LC-MS/MS method for the simultaneous quantification of various flavonoids and phytohormones demonstrated low limits of detection (as low as 0.03 pg on-column) and quantification (around 0.1 pg), showcasing the high sensitivity of this technique biorxiv.org. The validation of such methods typically includes assessing linearity, recovery, accuracy, and precision, with acceptance criteria ensuring the reliability of the results biorxiv.org.

The following interactive data table summarizes typical performance parameters for the quantitative analysis of pterocarpans and related isoflavonoids using HPLC-DAD and LC-MS/MS, based on reported methodologies for similar compounds.

| Parameter | HPLC-DAD | LC-MS/MS |

| Linearity (r²) | > 0.999 | > 0.99 |

| Recovery (%) | 97 ± 2 to 101 ± 4 | 90.6 – 110.3 |

| Precision (RSD %) | < 2% | < 3% |

| Limit of Detection (LOD) | 0.02 to 0.1 µg/mL | As low as 0.03 pg |

| Limit of Quantification (LOQ) | 0.1 to 0.5 µg/mL | As low as 0.1 pg |

This table presents a generalized view of analytical method validation parameters based on published data for related compounds.

Advanced Analytical Approaches and Omics Technologies

In addition to standard quantitative methods, advanced analytical approaches and omics technologies are being increasingly applied to study this compound and related compounds within a broader biological context. These technologies provide a more holistic view of the biosynthesis, regulation, and function of these specialized metabolites in plants.

Metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for investigating the biosynthesis of pterocarpans. By employing techniques like untargeted Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can obtain a comprehensive profile of metabolites in a plant under specific conditions. For example, metabolomic analyses of the model legume Medicago truncatula have been used to identify novel pathways and understand the metabolic responses to elicitors, which can induce the production of pterocarpan phytoalexins nih.govoup.com. These studies often reveal shifts in the levels of various precursors and intermediates in the isoflavonoid (B1168493) pathway, providing insights into the regulation of this compound biosynthesis.

Proteomics , the study of the entire set of proteins expressed by an organism, complements metabolomics by identifying the enzymes involved in the biosynthetic pathways of pterocarpans. By comparing the proteomes of plants under different conditions (e.g., elicited vs. non-elicited), it is possible to identify key enzymes whose expression is correlated with the production of specific isoflavonoids. Proteomic studies in soybean seeds have shed light on the enzymes involved in isoflavonoid synthesis, which is the precursor pathway for pterocarpans nih.gov. This information is crucial for understanding the genetic and enzymatic regulation of this compound production.

Hyphenated techniques play a central role in these advanced analytical approaches. The coupling of a separation technique with a spectroscopic detection method, such as LC-MS, GC-MS, and even LC-Nuclear Magnetic Resonance (NMR), allows for the simultaneous separation, identification, and quantification of a wide range of compounds in complex mixtures nih.govnih.gov. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers even higher resolution and sensitivity, enabling the detection and characterization of numerous isoflavonoid conjugates from plant tissues rsc.orgcreative-proteomics.com. These techniques are invaluable for dereplication, the process of rapidly identifying known compounds in a natural product extract, thereby streamlining the discovery of novel molecules.

The integration of these "omics" data, often referred to as systems biology , provides a comprehensive understanding of how the biosynthesis of compounds like this compound is regulated and connected to other cellular processes. This knowledge can be applied to metabolic engineering efforts aimed at enhancing the production of these valuable compounds in plants or microbial systems.

Ecological Roles and Interactions of 3,9 Dimethoxypterocarpan

Function as Plant Defense Compound and Phytoalexin

3,9-Dimethoxypterocarpan, also known as homopterocarpin (B190395), is a key isoflavonoid (B1168493) derivative that plays a significant role in the defense mechanisms of certain plants, particularly within the Fabaceae family. wikipedia.orgtaylorandfrancis.com Its function is primarily characterized by its role as a phytoalexin, an antimicrobial compound synthesized de novo by plants in response to biotic or abiotic stress, such as pathogen attack. nih.govplantsjournal.com Phytoalexins are a crucial component of the plant's induced defense system, accumulating at the site of infection to inhibit the growth and development of invading microorganisms. plantsjournal.comresearchgate.net

The production of pterocarpan-based phytoalexins is a well-documented defense strategy in leguminous plants. nih.gov When a plant detects a potential pathogen, it triggers a cascade of signaling pathways that lead to the rapid synthesis and accumulation of these defensive compounds. mdpi.com The basic pterocarpan (B192222) structure can be modified in various ways—through hydroxylation, methylation, or prenylation—resulting in a diverse array of specific phytoalexins across different plant species. nih.gov this compound is one such compound, biosynthesized from isoflavone (B191592) precursors to protect the plant against pathogenic threats. nih.gov

Table 1: Characteristics of this compound as a Phytoalexin

| Characteristic | Description | Relevance to this compound |

| Inducibility | Synthesized rapidly in response to stress (e.g., pathogen infection, elicitors). | Production is induced in host plants upon infection, a hallmark of phytoalexin response. researchgate.net |

| Antimicrobial Activity | Exhibits toxicity towards a broad range of plant pathogens, including fungi and bacteria. | Demonstrates significant antifungal activity against various phytopathogenic fungi. nih.govresearchgate.net |

| Localized Accumulation | Concentrates at the site of infection or stress to create a hostile environment for the pathogen. | As a phytoalexin, it accumulates at infection sites to limit pathogen proliferation. plantsjournal.com |

| Low Molecular Weight | A small secondary metabolite that can diffuse into pathogen cells. | It is a low molecular weight isoflavonoid derivative. nih.gov |

| Biodegradability | Typically metabolized by the plant or the pathogen over time. | As a natural plant product, it is part of the plant's metabolic and defense cycles. |

Interactions with Phytopathogens and Symbiotic Microorganisms

The primary ecological role of this compound is its direct interaction with phytopathogens, where it functions as an antimicrobial agent. Research has demonstrated its efficacy in inhibiting the growth of various pathogenic fungi.